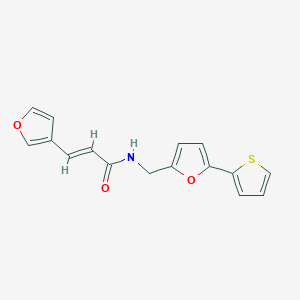![molecular formula C19H20N4O2 B2891890 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-acetamidobenzamide CAS No. 1795441-35-8](/img/structure/B2891890.png)
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-acetamidobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-acetamidobenzamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Scientific Research Applications
Synthesis and Structural Characterization
Research on molecular complexes, such as the study by Vangala, Chow, and Tan (2013), investigates the ability of antibacterial agents to form solvates and co-crystal solvates, highlighting the significance of crystal structure analysis and thermal analysis in understanding compound stability and interactions (Vangala, Chow, & Tan, 2013). Such studies underscore the importance of structural and thermochemical studies in the development of new solid forms of active pharmaceutical ingredients (APIs).
Reactivity and Synthesis of Complex Molecules
The exploration of tautomeric amidines in the formation of polymeric coordination complexes, as discussed by Klimova et al. (2013), serves as an example of the creative synthetic routes employed in the generation of novel compounds with potential applications ranging from materials science to medicinal chemistry (Klimova et al., 2013). This research demonstrates the intricate chemistry involved in manipulating molecule structures to achieve desired properties or activities.
Potential for Drug Development
Investigations into derivatives of pyrrolidine and benzopyran compounds, such as those by Jurd (1996), reveal the anti-tumor potential of certain configurations and substitutions, particularly against human breast, CNS, and colon cancer cell lines (Jurd, 1996). This area of research is crucial for the ongoing search for more effective and safer cancer treatments.
Anion Binding and Molecular Recognition
The synthesis and study of diamide derivatives of pyrrole-2,5-diacetic acid, as outlined by Li et al. (2004), highlight the role of bis-amidopyrrole derivatives in anion binding and molecular recognition, essential processes in the development of sensor technologies and the understanding of biological interactions (Li et al., 2004).
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
The compound interacts with its targets by inhibiting FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties and could potentially be optimized for better bioavailability .
Result of Action
In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide exhibits potent FGFR inhibitory activity . It interacts with FGFR1, FGFR2, and FGFR3, enzymes that play an essential role in various types of tumors . The nature of these interactions involves the inhibition of these receptors, thereby disrupting the FGFR signaling pathway .
Cellular Effects
The effects of 4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide on cells are significant. In vitro, it has been observed to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells . These effects highlight its potential impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-acetamido-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide involves its binding to FGFRs, causing their inhibition . This results in the disruption of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This disruption can lead to changes in gene expression, contributing to its observed effects on cell proliferation, migration, and apoptosis .
Temporal Effects in Laboratory Settings
It has been observed to significantly reduce the migration and invasion abilities of 4T1 cells after 24 hours of treatment .
Metabolic Pathways
Given its interaction with FGFRs, it is likely involved in pathways regulated by these receptors .
Properties
IUPAC Name |
4-acetamido-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14(24)22-17-7-5-16(6-8-17)19(25)21-11-3-12-23-13-9-15-4-2-10-20-18(15)23/h2,4-10,13H,3,11-12H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVYOOGQRMLXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
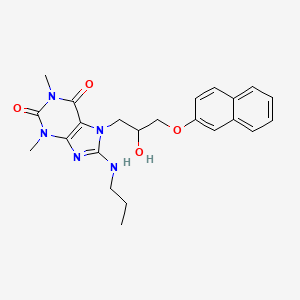
![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2891809.png)
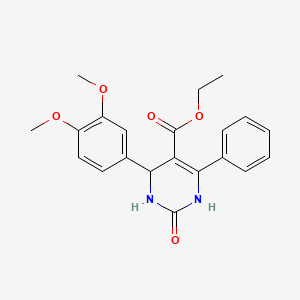
![5-(3-chlorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891811.png)
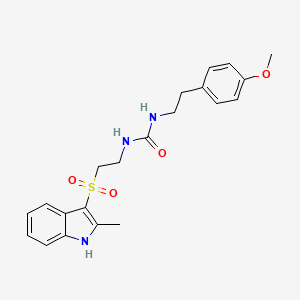
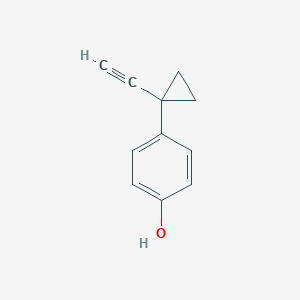
![6-Cyclopentyl-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2891815.png)
![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2891816.png)
![6-Chlorothieno[3,2-c]pyridine](/img/structure/B2891818.png)

